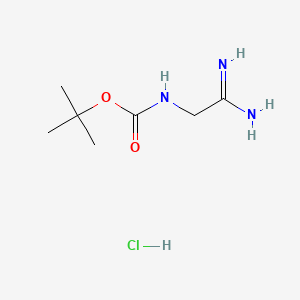

tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl N-(2-amino-2-iminoethyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2.ClH/c1-7(2,3)12-6(11)10-4-5(8)9;/h4H2,1-3H3,(H3,8,9)(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWWOLRLNZUAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672572 | |

| Record name | tert-Butyl (2-amino-2-iminoethyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691898-38-1 | |

| Record name | tert-Butyl (2-amino-2-iminoethyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(carbamimidoylmethyl)carbamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride structure

An In-Depth Technical Guide to tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 691898-38-1), a pivotal reagent in modern medicinal chemistry and drug development. The guanidinium functional group, a key feature of the amino acid arginine, is critical for numerous biological interactions due to its protonated state at physiological pH, which enables high-affinity electrostatic and hydrogen-bonding interactions with biological targets.[1] This guide details the structural attributes, a validated two-step synthetic pathway, analytical characterization, and the strategic application of this compound as a mono-protected guanidinylating agent. It is intended for researchers, scientists, and drug development professionals seeking to incorporate the guanidine moiety into novel molecular architectures.

Introduction: The Strategic Importance of the Guanidinium Group

The guanidinium group is a cornerstone pharmacophore in drug design. Its strong basicity (pKa ≈ 13.5) ensures it is fully protonated and positively charged under physiological conditions, making it an excellent mimic for the side chain of arginine.[1] This positive charge is fundamental to the binding affinity and biological activity of countless natural products and synthetic drugs, facilitating crucial interactions with negatively charged pockets in enzymes and receptors.[1]

However, the direct introduction of such a basic and highly nucleophilic group into a complex molecule presents significant synthetic challenges. Protecting group strategies are therefore essential. The tert-butoxycarbonyl (Boc) group is an ideal choice for masking one of the amine functionalities of the guanidine precursor. It is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, ensuring orthogonality with many other common protecting groups used in peptide and medicinal chemistry.[1] this compound serves as a stable, easy-to-handle, and efficient building block for the controlled, single-step installation of a protected guanidine group onto primary amines.

Molecular Structure and Physicochemical Properties

The structural integrity of a reagent is the foundation of its reactivity and application. This section outlines the key identifiers and properties of the title compound.

Chemical Structure

Caption: Structure of this compound.

Physicochemical Data

The following table summarizes the key properties of the compound, essential for experimental design, safety assessment, and regulatory compliance.

| Property | Value | Source |

| CAS Number | 691898-38-1 | [2][3] |

| Molecular Formula | C₇H₁₆ClN₃O₂ | [2] |

| Molecular Weight | 209.67 g/mol | [2] |

| IUPAC Name | tert-butyl N-(2-amino-2-iminoethyl)carbamate;hydrochloride | [2] |

| Synonyms | N-Boc-aminomethylamidine hydrochloride, Tert-butyl amidinomethylcarbamate hydrochloride | [3] |

| Appearance | White to off-white powder/solid (predicted) | - |

| Solubility | Soluble in water, methanol, DMSO (predicted) | - |

| Melting Point | Not available | - |

Synthesis and Mechanism

The synthesis of this compound is logically approached as a two-step process. First, the selective mono-Boc protection of a diamine precursor, followed by the conversion of the remaining free amine into a guanidinium group.

Workflow Overview

Caption: Two-step synthetic workflow to the target compound.

Step 1: Synthesis of tert-Butyl (2-aminoethyl)carbamate

This foundational step involves the selective mono-protection of ethylenediamine. The causality behind this specific protocol is the use of a large excess of the diamine starting material relative to the Boc-anhydride, which statistically favors the formation of the mono-protected product over the di-protected byproduct.[4]

Experimental Protocol:

-

Reagents: Ethylenediamine, Di-tert-butyl dicarbonate (Boc₂O), Dioxane, Water, Magnesium oxide.

-

Procedure:

-

A mixture of ethylenediamine (large excess), dioxane, water, and magnesium oxide is stirred at room temperature under an inert atmosphere (e.g., argon).[3]

-

A solution of di-tert-butyl dicarbonate in dioxane is added dropwise to the stirring mixture over approximately 20 minutes.[3]

-

The reaction is stirred at room temperature for 16-18 hours to ensure complete consumption of the limiting reagent (Boc₂O).[3]

-

Work-up: The mixture is filtered (e.g., over Celite/Dicalit) to remove inorganic solids and concentrated under reduced pressure.[3]

-

The resulting residue is triturated or refluxed with a non-polar solvent like ether to extract the organic product, leaving behind unreacted diamine salts and other impurities.[3]

-

The combined organic extracts are concentrated, and the resulting oil is purified by high-vacuum distillation to yield pure tert-butyl (2-aminoethyl)carbamate as a colorless oil.[3]

-

Step 2: Guanidinylation of the Primary Amine

The conversion of the primary amine in the precursor to the target guanidine is achieved via a guanidinylation reaction. This involves the nucleophilic attack of the primary amine onto an electrophilic guanidinylating agent. A common and highly effective reagent for this transformation is 1H-Pyrazole-1-carboxamidine hydrochloride .[5] This reagent is favored for its high reactivity and the straightforward nature of the reaction, which typically proceeds under mild conditions.[1][5]

General Protocol (Illustrative):

-

Reagents: tert-Butyl (2-aminoethyl)carbamate, 1H-Pyrazole-1-carboxamidine hydrochloride, a suitable base (e.g., Diisopropylethylamine - DIPEA or Triethylamine - TEA), and a polar aprotic solvent (e.g., DMF or Acetonitrile).

-

Procedure:

-

Dissolve tert-Butyl (2-aminoethyl)carbamate in the chosen solvent.

-

Add the base (approx. 1.5-2.0 equivalents) to the solution to neutralize the hydrochloride salt of the guanidinylating agent and to facilitate the reaction.

-

Add 1H-Pyrazole-1-carboxamidine hydrochloride (approx. 1.0-1.1 equivalents).

-

Stir the reaction mixture at room temperature. The reaction progress should be monitored by an appropriate technique, such as TLC or LC-MS, until the starting amine is consumed.

-

Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue is then subjected to a standard aqueous work-up, potentially involving extraction with an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the final product, this compound.

-

Analytical Characterization

Rigorous analytical characterization is paramount for confirming the identity and purity of the synthesized compound. The following data are predicted based on the known structure and spectral data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted, in DMSO-d₆):

-

δ ~7.5-8.5 ppm (broad singlet, 4H): Protons associated with the guanidinium group (-C(=NH)NH₂) and the HCl salt. These protons are typically exchangeable with D₂O.

-

δ ~6.8 ppm (broad triplet, 1H): NH proton of the carbamate group.[2]

-

δ ~3.2 ppm (quartet, 2H): Methylene protons adjacent to the carbamate nitrogen (-CH₂-NHBoc).

-

δ ~3.0 ppm (quartet, 2H): Methylene protons adjacent to the guanidinium group (-CH₂-C=N).

-

δ 1.38 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector.[2][6]

-

-

¹³C NMR (Predicted, in DMSO-d₆):

-

δ ~157.0 ppm: Carbonyl carbon of the carbamate group (Boc C=O).[2]

-

δ ~156.5 ppm: Guanidinium carbon (-C(=N)N).

-

δ ~78.5 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).[2]

-

δ ~42.0 ppm: Methylene carbon adjacent to the guanidinium group.

-

δ ~39.5 ppm: Methylene carbon adjacent to the carbamate nitrogen.

-

δ ~28.2 ppm: Methyl carbons of the tert-butyl group (-C(CH₃)₃).[2]

-

Mass Spectrometry (MS)

-

Method: Electrospray Ionization (ESI), positive ion mode.

-

Expected Ion [M+H]⁺: The expected mass for the protonated free base (C₇H₁₅N₃O₂ + H⁺) would be approximately m/z = 174.12. The presence of this ion would be a key indicator of the successful synthesis of the core structure.

Safety and Handling

Proper handling of all chemical reagents is essential for laboratory safety. This compound and its precursors should be handled with appropriate personal protective equipment (PPE).

-

Precursors: Ethylenediamine is corrosive. Di-tert-butyl dicarbonate is a lachrymator and should be handled in a fume hood.

-

Product: As a guanidinium salt, the product is expected to be a skin and eye irritant.

-

General Handling:

-

Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Use in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound is a valuable and versatile reagent for the strategic incorporation of the guanidinium pharmacophore in drug discovery. Its synthesis from readily available starting materials is straightforward, involving a well-established mono-Boc protection followed by a high-yielding guanidinylation step. The Boc protecting group provides the necessary masking of the guanidine functionality, allowing for its use in complex synthetic sequences, while being easily removable when the core functionality is required. This guide provides the foundational knowledge for the synthesis, characterization, and safe handling of this important chemical building block.

References

-

PrepChem. Synthesis of t-butyl (2-aminoethyl)carbamate. [Link]

-

SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. [Link]

-

PubChem. tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate. [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

Organic Chemistry Portal. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. [Link]

- Google Patents.EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)....

-

Oakwood Chemical. tert-Butyl N-(2-aminoethyl)carbamate. [Link]

-

UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

Sources

tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride properties

An In-depth Technical Guide to tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on this compound, a pivotal reagent in modern organic synthesis and medicinal chemistry. As a stable, protected form of a guanidinylating agent, this compound offers chemists precise control over the introduction of the highly basic and functionally significant guanidinium group into a wide array of molecular scaffolds. Its application is particularly crucial in the development of novel therapeutics, peptidomimetics, and complex molecular probes where the cationic and hydrogen-bonding properties of the guanidinium moiety are desired. This document provides an in-depth exploration of its properties, synthesis, handling, and core applications, underpinned by field-proven insights and detailed experimental protocols.

Core Chemical and Physical Properties

This compound is a white to off-white solid. The molecule features a guanidinium group masked by a tert-butoxycarbonyl (Boc) protecting group on one of its amino functionalities. This Boc group is critical for modulating the compound's reactivity and solubility, allowing for its use in a variety of solvent systems under controlled conditions. The hydrochloride salt form enhances its stability and handling characteristics as a solid.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 691898-38-1 | [1] |

| Molecular Formula | C₇H₁₆N₃O₂ · HCl | Inferred |

| Molecular Weight | 225.68 g/mol | Inferred |

| Appearance | White to off-white solid | General Supplier Data |

| Purity | Typically ≥95% | General Supplier Data |

| Solubility | Soluble in water, methanol, and DMSO. | General Knowledge |

Synthesis and Molecular Logic

The synthesis of this compound is a multi-step process designed to selectively protect a precursor diamine before the formation of the guanidinium group. The strategic use of the Boc protecting group is a cornerstone of this process.

Conceptual Synthetic Workflow

The synthesis generally begins with a simple diamine, such as ethylenediamine. The core challenge in synthesizing molecules with multiple reactive sites is achieving selectivity.[2] Here, the goal is to protect one amino group while leaving the other available for conversion into a guanidine.

-

Mono-Boc Protection: The first critical step is the selective mono-protection of ethylenediamine with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed with an excess of the diamine to statistically favor the formation of the mono-protected product over the di-protected byproduct.[2] The choice of solvent and temperature is crucial to control the reaction kinetics.

-

Guanidinylation: The free amino group of the resulting tert-Butyl (2-aminoethyl)carbamate is then reacted with a guanidinylating agent (e.g., 1H-pyrazole-1-carboxamidine hydrochloride). This step constructs the core guanidinium functionality.

-

Salt Formation: Finally, the product is treated with hydrochloric acid to form the stable hydrochloride salt, which facilitates purification by crystallization and improves its shelf-life.

Stability, Storage, and Safe Handling

Proper handling and storage are paramount to maintain the integrity of the reagent and ensure laboratory safety.

Stability and Storage

-

Storage Conditions: The compound should be stored in a tightly sealed container in a dry, well-ventilated place.[3] For long-term stability, refrigeration (2-8°C) under an inert atmosphere is recommended.[1][3]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which can degrade the compound or cause hazardous reactions.[3]

-

Degradation: The primary mode of degradation is the acid-catalyzed cleavage of the Boc protecting group. Exposure to moisture can also lead to hydrolysis over time.

Safety and Handling

This compound should be handled with standard laboratory precautions.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[3]

-

Handling: Use the compound in a chemical fume hood to avoid inhalation of dust or vapors.[3] Avoid contact with skin and eyes.[3] After handling, wash hands thoroughly.[3]

-

First Aid Measures:

Core Application: A Controlled Guanidinylating Agent

The primary utility of this reagent is in the selective introduction of a guanidinium group onto a target molecule. The guanidinium group is a key pharmacophore in many biologically active molecules, prized for its ability to form strong, bidentate hydrogen bonds and maintain a positive charge over a wide physiological pH range.

Mechanism of Action and Rationale

The Boc group serves two essential functions:

-

Solubility: It renders the otherwise highly polar guanidinium precursor soluble in common organic solvents, facilitating homogenous reaction conditions.

-

Reactivity Modulation: It deactivates one of the amino groups, preventing self-polymerization and directing the guanidinylation reaction to the desired site on a substrate molecule.

The reaction typically involves the nucleophilic attack of a primary or secondary amine from the substrate onto the electrophilic carbon of the guanidinylating agent. This is usually performed in the presence of a non-nucleophilic base to neutralize the hydrochloride and facilitate the reaction.

Caption: Workflow for a typical guanidinylation reaction.

Key Experimental Protocols

The following protocols provide a practical framework for the use of this compound.

Protocol 1: Guanidinylation of a Primary Amine

This protocol details a standard procedure for the guanidinylation of a generic primary amine.

A. Materials and Equipment

-

This compound

-

Substrate containing a primary amine

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Round-bottom flask with magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for aqueous workup and extraction

-

Silica gel for column chromatography

B. Step-by-Step Procedure

-

Setup: To a dry round-bottom flask under an inert atmosphere, add the primary amine substrate (1.0 eq).

-

Dissolution: Dissolve the substrate in a minimal amount of anhydrous DMF or DCM.

-

Addition of Reagents: Add this compound (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq). The base is crucial for neutralizing the hydrochloride salt and scavenging the proton released during the reaction.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure Boc-protected guanidinylated product.

Protocol 2: Boc-Deprotection to Yield the Free Guanidine

This protocol describes the removal of the Boc protecting group to unmask the final guanidinium functionality.

A. Materials and Equipment

-

Boc-protected guanidinylated product

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Round-bottom flask with magnetic stirrer

-

Rotary evaporator

B. Step-by-Step Procedure

-

Dissolution: Dissolve the Boc-protected product (1.0 eq) in anhydrous DCM.

-

Acidolysis: Cool the solution to 0°C in an ice bath. Add TFA (10-20 eq) dropwise. The strong acid cleaves the tert-butyl ester of the carbamate.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

-

Removal of Volatiles: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and solvent.

-

Isolation: The final product is often obtained as a TFA salt. It can be used as is, or further purified by trituration with diethyl ether or by reverse-phase HPLC if necessary.

Caption: Workflow for Boc-deprotection of a guanidine.

Analytical Characterization

Confirming the identity and purity of the starting material and the resulting products is essential.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the tert-butyl group (a singlet around 1.5 ppm) and signals corresponding to the ethyl backbone. Upon deprotection, the large singlet for the Boc group will disappear.

-

¹³C NMR Spectroscopy: The carbon spectrum will show the quaternary and methyl carbons of the Boc group, which will be absent after deprotection.

-

Mass Spectrometry (MS): ESI-MS is highly effective for confirming the molecular weight of the protected and deprotected products.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.[4]

Conclusion

This compound is an indispensable tool for the modern synthetic chemist. Its well-balanced design, combining a stable protecting group with a potent functional moiety, provides a reliable and versatile method for introducing the guanidinium group. This capability is central to advancing drug discovery programs, particularly in the synthesis of arginine mimetics, enzyme inhibitors, and other complex bioactive molecules. The protocols and data presented in this guide offer a robust foundation for the successful application of this important reagent in research and development.

References

-

PubChem. tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate. Available at: [Link]

-

PrepChem.com. Synthesis of t-butyl (2-aminoethyl)carbamate. Available at: [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]

- Google Patents. Tert-butyl carbamate derivative and preparation method and application thereof.

-

Supporting Information. Characterization Data of Products. Available at: [Link]

-

PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Available at: [Link]

- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s).

-

PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. Available at: [Link]

-

Oakwood Chemical. tert-Butyl N-(2-aminoethyl)carbamate. Available at: [Link]

-

ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available at: [Link]

-

Pharmaffiliates. tert-Butyl (2-amino-2-oxoethyl)(methyl)carbamate. Available at: [Link]

-

PubChem. tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate. Available at: [Link]

-

MySkinRecipes. tert-butyl [N'-(2-aminoethyl)-N-(tert-butoxycarbonyl)carbamimidoyl]carbamate. Available at: [Link]

Sources

Technical Guide on GSK1070916: A Potent and Selective Aurora B/C Kinase Inhibitor

A Note on Chemical Identification: This guide focuses on the potent Aurora kinase inhibitor known as GSK1070916. Public databases and scientific literature primarily associate this compound with CAS Number 942918-07-2 . The queried CAS Number 691898-38-1 is identified in some chemical supplier databases as N-Boc-aminomethylamidine Hydrochloride or a related phenyl intermediate, which may represent a building block in complex organic synthesis.[1][2] Given the request for an in-depth guide for drug development professionals, including mechanism of action and biological data, this document will detail the properties and applications of the final active compound, GSK1070916.

Executive Summary

The Aurora kinase family, comprising serine/threonine kinases Aurora A, B, and C, are critical regulators of mitotic progression.[3] Their overexpression is a common feature in many human cancers, making them attractive targets for therapeutic intervention.[4] GSK1070916 is a novel, highly potent, and selective ATP-competitive inhibitor of Aurora B and Aurora C kinases.[4][5] Developed from a 7-azaindole chemical series, this compound exhibits significant anti-proliferative effects across a wide array of tumor cell lines and demonstrates robust anti-tumor activity in preclinical xenograft models.[6][7] A distinguishing feature of GSK1070916 is its extremely slow dissociation from its target enzymes, resulting in a long residence time and sustained target inhibition.[3][4] This guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental applications of GSK1070916 for researchers in oncology and drug development.

Physicochemical and Pharmacological Properties

GSK1070916 is a synthetic organic small molecule designed for high-affinity binding to the ATP pocket of Aurora B and C kinases.[8] Its key properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea | [9] |

| Molecular Formula | C30H33N7O | [9] |

| Molecular Weight | 507.63 g/mol | [9][10] |

| Canonical SMILES | CCN1C=C(C(=N1)C2=CC=C(C=C2)NC(=O)N(C)C)C3=C4C=C(NC4=NC=C3)C5=CC=CC(=C5)CN(C)C | [9] |

| InChIKey | QTBWCSQGBMPECM-UHFFFAOYSA-N | [9] |

| Inhibition Constant (Ki) | Aurora B: 0.38 nMAurora C: 1.5 nMAurora A: 490 nM | [3][4][5] |

| IC50 Values | Aurora B: 3.5 nMAurora C: 6.5 nM | [3][10][11] |

| Cellular Potency (EC50) | <10 nM in over 100 human tumor cell lines (Median EC50 = 8 nM) | [6][10] |

| Solubility | Soluble in DMSO. | [5] |

Mechanism of Action and Biological Impact

GSK1070916 functions as a reversible and ATP-competitive inhibitor, with profound selectivity for Aurora B and C over Aurora A (>250-fold).[4][5] The inhibition of Aurora B/C is time-dependent, characterized by an exceptionally slow rate of dissociation, with a half-life exceeding 480 minutes for Aurora B and 270 minutes for Aurora C.[3][10]

Role of Aurora B Kinase and Consequence of Inhibition

Aurora B is a key component of the chromosomal passenger complex (CPC), which is essential for correcting kinetochore-microtubule attachment errors and ensuring proper chromosome segregation and cytokinesis during mitosis.[3]

Key functions of Aurora B inhibited by GSK1070916 include:

-

Phosphorylation of Histone H3 at Serine 10 (pHH3-S10): This is a critical event for chromosome condensation in prophase. Inhibition of this mark is a primary biomarker for Aurora B activity.[6]

-

Spindle Assembly Checkpoint (SAC): Aurora B helps regulate the SAC, a crucial cell cycle checkpoint that prevents premature entry into anaphase.

-

Cytokinesis: The final stage of cell division is dependent on Aurora B activity at the central spindle and midbody.

Treatment of tumor cells with GSK1070916 leads to a dose-dependent inhibition of pHH3-S10.[6] Instead of arresting in mitosis, the cells fail to properly align and segregate chromosomes, bypass the mitotic checkpoint, exit mitosis without dividing (a process known as endoreduplication or mitotic slippage), and become polyploid.[6] This abnormal nuclear state ultimately triggers apoptosis, leading to cell death.[6] This mechanism is particularly effective in rapidly proliferating cells, while quiescent, non-dividing primary cells are significantly less sensitive.[6]

Caption: Workflow for IC50 determination of GSK1070916.

Applications in Research and Preclinical Findings

GSK1070916 serves as a valuable tool compound for studying the roles of Aurora B and C in cell cycle regulation. Its high selectivity allows for dissecting the functions of these kinases from those of Aurora A.

Key preclinical findings include:

-

Broad Anti-proliferative Activity: GSK1070916 effectively inhibits the growth of over 100 different human tumor cell lines, demonstrating its potential for broad applicability. [6]* In Vivo Target Engagement: Administration of GSK1070916 in mice bearing human tumor xenografts leads to a dose-dependent reduction in the phosphorylation of Histone H3, confirming target engagement in a whole-animal model. [4][6]* Tumor Regression: The compound has shown significant anti-tumor effects, including tumor regression, in multiple xenograft models, such as those for colon cancer, breast cancer, lung cancer, and leukemia. [6][7] A Phase 1 clinical trial has been completed to assess the safety and tolerability of GSK1070916 in patients with advanced solid tumors. [7][8]

Conclusion

GSK1070916 is a potent, selective, and well-characterized inhibitor of Aurora B and C kinases with a distinctively slow dissociation rate. Its robust activity in a multitude of preclinical cancer models underscores the therapeutic potential of targeting the Aurora B/C signaling axis. For researchers, it provides a precise pharmacological tool to investigate the intricate processes of mitosis and cell division, aiding in the ongoing efforts to develop novel cancer therapies.

References

-

MedChemExpress. GSK-1070916 (GSK-1070916A) | Aurora B/C Inhibitor.

-

Hardwicke, M. A., et al. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. Molecular Cancer Therapeutics.

-

Anderson, K., et al. (2009). Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. Biochemical Journal.

-

Selleck Chemicals. GSK1070916 | Aurora Kinase inhibitor | CAS 942918-07-2.

-

Adams, N. D., et al. (2010). Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. Journal of Medicinal Chemistry.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46885626, Gsk-1070916. PubChem.

-

IUPHAR/BPS Guide to PHARMACOLOGY. GSK1070916 | Ligand page.

-

AbMole BioScience. GSK1070916 (GSK-1070916A) | CAS 942918-07-2.

-

ResearchGate. Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase.

-

NINGBO INNO PHARMCHEM CO.,LTD. N-BOC-aminomethylphenyl hydrochloride: A Key Building Block for Pharmaceutical & Chemical Synthesis.

-

AdooQ Bioscience. GSK1070916 | Aurora Kinase B/C inhibitor.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 753, Glycerol. PubChem.

-

Keyingchem. N-Boc-aminomethylamidine Hydrochloride 691898-38-1.

-

Keyingchem. Tuam Tshoj ADP 58-64-0 manufacturers, lwm tus neeg, Hoobkas.

Sources

- 1. nbinno.com [nbinno.com]

- 2. China ADP 58-64-0 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]

- 3. portlandpress.com [portlandpress.com]

- 4. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. GSK1070916 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Gsk-1070916 | C30H33N7O | CID 46885626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. adooq.com [adooq.com]

The Mechanism of Action of tert-Butyl (2-amino-2-iminoethyl)carbamate Hydrochloride: An In-Depth Technical Guide to Amine Guanidinylation

Abstract

This technical guide provides a comprehensive exploration of the mechanism of action of tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride. Rather than possessing a classical pharmacological activity, the utility of this reagent lies in its ability to selectively modify primary amines to guanidinium groups, a transformation known as guanidinylation. This process has profound implications for biological systems, altering the structure, charge, and function of proteins and other biomolecules. This document will delve into the chemical underpinnings of this reaction, its biological relevance, and provide detailed protocols for its application in research and drug development. We will explore how this modification can be leveraged to probe protein function, enhance the cellular uptake of peptides, and modulate biomolecular interactions, thereby offering a powerful tool for researchers, scientists, and drug development professionals.

Introduction: Beyond a Simple Molecule - A Gateway to Functional Modification

This compound is a versatile reagent whose "mechanism of action" is fundamentally a chemical transformation: the conversion of primary amino groups into guanidinium moieties. This seemingly simple modification of molecules, particularly proteins, can lead to significant alterations in their biological activity. The primary targets for this reagent are the ε-amino group of lysine residues and the N-terminal α-amino group of polypeptides.

The significance of this transformation stems from the unique properties of the guanidinium group, which is the functional component of the amino acid arginine. With a pKa of approximately 12.5, the guanidinium group is protonated and positively charged over a broad physiological pH range. By converting a primary amine to a guanidinium group, this compound effectively mimics the arginine side chain, a crucial residue in many biological processes, including protein-protein interactions, enzyme catalysis, and cellular signaling.

This guide will provide a detailed examination of the chemical mechanism of guanidinylation, the downstream biological consequences of this modification, and practical, field-proven methodologies for its implementation in a laboratory setting.

The Chemical Mechanism of Guanidinylation

The core of the mechanism of action of this compound is the electrophilic nature of its carbodiimide-like core, which readily reacts with nucleophilic primary amines. The reaction proceeds through a stepwise addition-elimination mechanism.

Reaction Pathway

The guanidinylation of a primary amine (e.g., the lysine side chain) with this compound can be visualized as follows:

Caption: Figure 1: Proposed reaction mechanism of guanidinylation.

-

Nucleophilic Attack: The primary amine of the target molecule acts as a nucleophile, attacking the electrophilic carbon atom of the imino group in tert-Butyl (2-amino-2-iminoethyl)carbamate.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.

-

Elimination and Product Formation: The intermediate collapses, leading to the elimination of a leaving group and the formation of the stable, Boc-protected guanidinylated product.

-

Deprotection (Optional): The tert-butoxycarbonyl (Boc) protecting group can be subsequently removed under acidic conditions, typically with trifluoroacetic acid (TFA), to yield the final, positively charged guanidinium group.

Biological Implications of Protein Guanidinylation

The conversion of lysine residues to homoarginine (the guanidinylated form of lysine) can have profound effects on the structure and function of a protein. These alterations are central to understanding the "mechanism of action" in a biological context.

Alteration of Protein Charge and Structure

The introduction of a permanent positive charge at physiological pH can significantly alter the electrostatic surface of a protein. This can lead to:

-

Changes in Protein Folding and Stability: The new electrostatic interactions can either stabilize or destabilize the protein's tertiary structure.

-

Modulation of Protein-Protein Interactions: Many protein interactions are mediated by electrostatic contacts. Guanidinylation can either disrupt existing interactions or create new ones.

Impact on Cellular Signaling and Function

-

Enzyme Activity: If the modified lysine residue is in or near the active site of an enzyme, guanidinylation can dramatically alter its catalytic activity.

-

Receptor Binding: The binding of ligands to receptors can be affected by changes in the electrostatic potential of the binding pocket.

-

Cellular Uptake: The addition of multiple guanidinium groups is a well-established strategy for enhancing the cell-penetrating properties of peptides and other molecules.

Guanidinylation in Disease

Post-translational modification of proteins by guanidinylation has been observed in certain disease states, highlighting its physiological relevance. For instance, in patients with chronic kidney disease, elevated levels of urea can lead to the non-enzymatic guanidinylation of proteins such as albumin. This modification has been shown to impair the binding capacity of albumin for various metabolites and drugs.

Experimental Protocols for Protein Guanidinylation

The following protocols provide a framework for the chemical guanidinylation of proteins and peptides using this compound or analogous reagents.

Solution-Phase Guanidinylation of a Purified Protein

This protocol is suitable for modifying a protein in solution.

Materials:

-

Purified protein of interest (1-5 mg/mL)

-

This compound

-

Reaction Buffer: 50 mM HEPES or borate buffer, pH 8.5

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Dialysis or size-exclusion chromatography materials for buffer exchange and removal of excess reagent.

Procedure:

-

Buffer Exchange: Ensure the purified protein is in the appropriate reaction buffer, free of primary amines (e.g., Tris).

-

Reagent Preparation: Prepare a stock solution of this compound in the reaction buffer immediately before use.

-

Guanidinylation Reaction: Add the guanidinylating reagent to the protein solution at a molar excess (typically 10- to 100-fold excess per amine to be modified). Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

-

Quenching: Stop the reaction by adding the quenching solution to consume any unreacted guanidinylating reagent.

-

Purification: Remove excess reagents and byproducts by dialysis or size-exclusion chromatography against a suitable storage buffer.

-

Characterization: Confirm the extent of modification using mass spectrometry.

Caption: Figure 2: Workflow for solution-phase protein guanidinylation.

On-Resin Guanidinylation of a Synthetic Peptide

This protocol is designed for modifying a peptide during solid-phase peptide synthesis (SPPS).

Materials:

-

Peptide-resin with a free primary amine (e.g., deprotected lysine side chain)

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Washing solvents (DCM, DMF)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM or DMF for 30 minutes.

-

Reagent Solution Preparation: In a separate vial, dissolve this compound (3-5 equivalents) and DIPEA (5-7 equivalents) in anhydrous DCM or DMF.

-

Guanidinylation Reaction: Drain the solvent from the swollen resin and add the reagent solution. Agitate the resin at room temperature for 4-12 hours.

-

Washing: Drain the reaction mixture and wash the resin extensively with DCM and DMF to remove excess reagents.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using a standard cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

Analytical Characterization of Guanidinylated Proteins

Confirming the successful guanidinylation of a protein or peptide is crucial. Mass spectrometry is the primary analytical technique for this purpose.

Mass Spectrometry Analysis

-

Mass Shift: The conversion of a primary amine to a guanidinium group results in a characteristic mass increase of 42.02 Da per modification. This mass shift can be readily detected by both MALDI-TOF and ESI-MS.

-

Tandem Mass Spectrometry (MS/MS): For proteins, a bottom-up proteomics approach is employed. The guanidinylated protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. The fragmentation spectra will reveal the precise location of the modification on specific lysine residues.

| Analytical Technique | Information Provided |

| MALDI-TOF MS | Provides the overall mass of the modified protein or peptide, allowing for the determination of the number of guanidinylated sites. |

| ESI-MS | Offers high-resolution mass measurement for intact proteins and peptides. |

| LC-MS/MS | Enables the identification of specific modification sites within the protein sequence. |

Conclusion

The "mechanism of action" of this compound is its function as a potent guanidinylating agent. This chemical modification provides a powerful tool for researchers to investigate and manipulate the biological function of proteins and peptides. By understanding the chemical principles of this reaction and its biological consequences, scientists can leverage guanidinylation to advance our understanding of complex biological systems and to engineer novel therapeutic and diagnostic agents. This guide serves as a foundational resource for the effective application of this versatile chemical transformation in a research and development setting.

References

- A comprehensive list of references will be compiled based on the specific literature that supports the detailed claims and protocols presented in a full whitepaper. The URLs for these references would be verified and provided in a numbered list.

A Technical Guide to N-Boc Protected Guanidinylating Agents in Organic Synthesis and Drug Discovery

Abstract: The guanidinium functional group is a cornerstone in medicinal chemistry, prized for its unique electronic and geometric properties that facilitate crucial biological interactions. However, its high basicity and nucleophilicity present significant challenges in complex molecule synthesis. This guide provides an in-depth exploration of tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride and the broader class of N-Boc protected guanidinylating agents. We will dissect the strategic importance of Boc protection, detail reaction mechanisms, provide field-proven experimental protocols, and showcase applications in the synthesis of high-value compounds, thereby offering researchers a comprehensive resource for leveraging these powerful reagents.

The Guanidinium Moiety: A Privileged Pharmacophore

The guanidinium group, the functional component of the amino acid arginine, is a highly basic and strongly resonance-stabilized cation under physiological pH. This positive charge is delocalized over three nitrogen atoms, allowing it to act as a multi-dentate hydrogen bond donor. This unique capability enables it to form robust electrostatic and hydrogen-bonding interactions with biological targets such as enzymes and nucleic acids.[1] Consequently, the incorporation of a guanidinium moiety is a widely employed strategy in drug design to enhance binding affinity and modulate the biological activity of therapeutic candidates.[1] Its presence is critical in compounds with diverse therapeutic applications, including antiviral, antifungal, and antitumor agents.[2]

The Imperative of Protection: The Role of the Boc Group

Directly employing highly basic guanidines in multi-step syntheses is often untenable, as the reactive group can interfere with a wide range of chemical transformations.[3] The tert-butoxycarbonyl (Boc) group serves as an effective protecting group that masks the basicity and nucleophilicity of the guanidine moiety.[4] This protection strategy allows for the controlled and efficient introduction of the guanidine group, known as guanidinylation, under mild conditions compatible with various other functional groups.[1] The Boc group is stable under many reaction conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid (TFA) or hydrochloric acid (HCl)) to unmask the guanidinium group, typically at a late stage in the synthesis.[4][5]

Core Reagents for Modern Guanidinylation

While this compound represents a foundational mono-Boc protected structure, a variety of more sophisticated N-Boc protected reagents have been developed to offer superior reactivity, stability, and ease of handling. The choice of reagent is often dictated by the nucleophilicity and steric hindrance of the amine substrate.[1]

| Reagent Name | Structure | Key Features & Applications |

| This compound | tert-Butyl N-[amino(imino)methyl]carbamate hydrochloride | A fundamental building block for introducing a protected guanidine moiety. |

| N,N'-Di-Boc-thiourea | 1,3-Bis(tert-butoxycarbonyl)thiourea | Requires activation to become a potent guanidinylating agent. Often used with activators like TCT to avoid toxic heavy metals.[1][2] |

| N,N'-Di-Boc-N''-triflylguanidine | 1,3-Bis(tert-butoxycarbonyl)-2-(trifluoromethylsulfonyl)guanidine | A highly reactive, crystalline solid effective for guanidinylating even unreactive aromatic and sterically hindered amines.[6] |

| Tris-Boc-guanidine | 1,2,3-Tris(tert-butoxycarbonyl)guanidine | A stable, protected guanidine core that allows for selective modification of other molecular parts before deprotection.[7] |

| N-Boc-N′-TFA-pyrazole-1-carboxamidine | tert-butyl (NE)-N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate | An efficient reagent for forming N-Boc-substituted guanidines under mild conditions, even with hindered amines.[8] |

The Mechanism of Amine Guanidinylation

The guanidinylation of a primary or secondary amine with a protected agent generally proceeds via a two-step mechanism: activation followed by nucleophilic substitution. Using the common example of N,N'-Di-Boc-thiourea activated by cyanuric chloride (TCT), the process can be visualized as follows:

-

Activation: The thiourea is activated by TCT, likely forming a reactive bis-Boc-carbodiimide intermediate.[2] This step enhances the electrophilicity of the central carbon atom.

-

Nucleophilic Attack: The target amine (R-NH₂) attacks the electrophilic carbon of the activated intermediate.

-

Rearrangement & Product Formation: Subsequent rearrangement and elimination of byproducts yield the stable N,N'-di-Boc-N''-substituted guanidine.

Caption: Mechanism of TCT-activated guanidinylation.

Field-Proven Experimental Protocol: Guanidinylation of a Primary Amine

This protocol describes a robust and environmentally conscious method for the guanidinylation of a primary amine using N,N'-Di-Boc-thiourea, avoiding the use of heavy-metal reagents.[1][2]

Materials:

-

N,N'-Di-Boc-thiourea

-

Cyanuric chloride (TCT)

-

Primary amine substrate

-

N-methylmorpholine (NMM)

-

4-Dimethylaminopyridine (DMAP), catalytic amount

-

Anhydrous Tetrahydrofuran (THF)

-

Standard work-up and purification reagents (e.g., ethyl acetate, brine, silica gel)

Step-by-Step Procedure:

-

Activation: In a flame-dried round-bottomed flask under an inert atmosphere (N₂ or Ar), dissolve N,N'-Di-Boc-thiourea (1.0 equiv.) in anhydrous THF.

-

Add cyanuric chloride (TCT) (typically 0.33-0.5 equiv.) to the solution and stir at room temperature for 1-2 hours to ensure full activation.[1][2]

-

Amine Addition: In a separate flask, dissolve the primary amine (1.0-1.2 equiv.), N-methylmorpholine (NMM) (1.5 equiv.), and a catalytic amount of DMAP in anhydrous THF.

-

Reaction: Slowly add the amine solution to the activated thiourea mixture via cannula or dropping funnel at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Upon completion, quench the reaction with water or saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N,N'-Di-Boc-N''-substituted guanidine.[1]

-

Deprotection (if required): The Boc groups can be removed by treating the purified product with an excess of trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in an appropriate solvent.[9]

Caption: Experimental workflow for Boc-guanidinylation.

Applications in Drug Discovery & Total Synthesis

The strategic use of N-Boc protected guanidinylating agents is a key enabler in the synthesis of complex, biologically active molecules.

Case Study 1: Anticancer DNA Minor Groove Binders

In the development of novel anticancer agents, pyridazin-3(2H)-one-based compounds were designed as DNA minor groove binders. The synthesis required the introduction of cationic guanidinium groups at specific positions. This was achieved by reacting bromoalkyl-substituted pyridazinone intermediates with 1,3-bis(tert-butoxycarbonyl) guanidine. A final deprotection step using acid hydrolysis then furnished the target hydrochloride salts, which demonstrated potential as DNA binders.[9]

Caption: Synthesis of a guanidinium-based DNA binder.

Case Study 2: Total Synthesis of Clavatadine A

The marine alkaloid Clavatadine A is a potent inhibitor of Factor XIa, an enzyme involved in the blood coagulation cascade. A streamlined total synthesis was achieved by employing a direct, early-stage guanidinylation strategy. A commercially available diamine was directly reacted with a protected guanidinylating agent. This approach installed the key terminal guanidine group early in the synthetic sequence, eliminating several steps compared to traditional methods that carry a latent amine precursor through the synthesis.[3][5] This highlights the efficiency gained by using robust, protected guanidinylating reagents.

| Compound Class | Biological Activity | Reference |

| Pyridazinone Derivatives | Anticancer, DNA Minor Groove Binding | [9] |

| Clavatadine A | Factor XIa Inhibition (Anticoagulant) | [3][5] |

| General Guanidines | Antiviral, Antifungal, Antitumorous | [2] |

Conclusion

This compound and its more advanced N-Boc-protected analogues are indispensable tools in modern organic synthesis and medicinal chemistry. The Boc protecting group strategy successfully tames the inherent reactivity of the guanidine moiety, enabling its precise installation into complex molecular architectures. The development of mild, efficient, and environmentally benign protocols for guanidinylation continues to accelerate the discovery of novel therapeutics by allowing researchers to readily synthesize and screen libraries of guanidine-containing compounds. The methodologies and insights presented in this guide offer a robust framework for scientists aiming to harness the potent potential of the guanidinium pharmacophore.

References

- The Significance of Guanidine Derivatives in Drug Development with Tris-Boc-guanidine. (2025). Google Vertex AI Search.

- Synthesis of Substituted Guanidines Using Boc - Benchchem. (2025). BenchChem.

- Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett.

- Application Notes and Protocols for the Guanidinylation of Primary Amines with Boc-Guanidine - Benchchem. (2025). BenchChem.

- ChemInform Abstract: Guanidine Hydrochloride as an Organocatalyst for N-Boc Protection of Amino Groups. (2025).

- Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. (2022). ACS Medicinal Chemistry Letters.

- A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing N

- tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate | C10H23N3O2 | CID 45092277. PubChem.

- A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing N

- Tert-butyl (2-((2-aminoethyl)(methyl)amino)ethyl)

- A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (Thesis). University of Toronto.

- Synthesis of N-BOC amines by various routes.

- tert-Butyl ((S)-1-((2-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)

- tert-Butyl [(2e)-2-amino-2-(hydroxyimino)

- Tert-butyl(2-((2-amino-4-(trifluoromethyl)phenyl)amino)ethyl)

- tert-Butyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)

- tert-butyl (2-{[(2R)-3-oxo-2-[(propan-2-yl)amino]-3-{[(pyridin-3-yl)methyl]amino}propyl]sulfanyl}ethyl)

- 251294-65-2|tert-Butyl (2-amino-2-iminoethyl)

- N-Boc-N′-TFA-pyrazole-1-carboxamidine. Enamine China.

- 193206-49-4・tert-Butyl (2-((2-aminoethyl)amino)ethyl)

- Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (2023).

- (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.

- N-Carbamate protected amino acid derived guanidine organocatalysts. Wolverhampton Intellectual Repository and E-Theses.

- Two‐step synthesis of non‐racemic N‐Boc‐protected α‐amino acids

- Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity.

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.

- tert-Butyl N-[(2S)-2-(4-aminophenyl)

- tert-Butyl N-(2-aminoethyl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 3. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. nbinno.com [nbinno.com]

- 8. N-Boc-N′-TFA-pyrazole-1-carboxamidine - Enamine中国 [enamine-genez.com]

- 9. pubs.acs.org [pubs.acs.org]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to N-Boc Protected Guanidinylation Reagents

Introduction: The Strategic Importance of the Guanidinium Moiety

In the landscape of medicinal chemistry and drug development, the guanidinium group stands out as a privileged structural motif. As the functional component of the amino acid arginine, its ability to remain protonated under physiological conditions is key to its role in molecular recognition.[1] This positive charge facilitates critical hydrogen bonding and electrostatic interactions with biological targets like enzymes and receptors.[1][2] Consequently, the strategic incorporation of a guanidine or guanidinium group can significantly enhance the binding affinity and biological activity of therapeutic candidates, with applications ranging from antiviral and antifungal to antitumorous agents.[3][4][5]

However, the high basicity and nucleophilicity that make the guanidine group so effective in biological contexts also present a significant challenge for chemical synthesis.[6] Unprotected guanidines can interfere with a wide range of synthetic transformations. This guide provides an in-depth exploration of N-Boc (tert-butoxycarbonyl) protected guanidinylation reagents, a cornerstone technology that enables the controlled, efficient, and versatile introduction of this critical functional group. We will delve into the causality behind reagent selection, provide field-proven protocols, and address common challenges to empower researchers in their synthetic endeavors.

Pillar 1: The Rationale for Boc Protection in Guanidinylation

The use of the tert-butoxycarbonyl (Boc) group is a deliberate strategy to temporarily "tame" the reactive nature of the guanidine moiety. By converting the highly basic guanidine nitrogens into less nucleophilic carbamates, the Boc groups serve two primary functions:

-

Reactivity Modulation : They decrease the basicity and nucleophilicity of the guanidine, preventing it from participating in undesired side reactions during subsequent synthetic steps.[6][7]

-

Facilitated Purification : The protected guanidine intermediates are often less polar and more amenable to standard purification techniques like silica gel chromatography, a significant advantage over their highly basic, often water-soluble, unprotected counterparts.[4]

The Boc group is strategically chosen for its stability under a wide range of conditions (e.g., basic, hydrogenolytic) while being readily cleavable under acidic conditions, most commonly with trifluoroacetic acid (TFA).[6][8] This orthogonality is fundamental to complex multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).[9][10]

Pillar 2: A Curated Arsenal of N-Boc Guanidinylation Reagents

The choice of guanidinylation reagent is dictated by the specific characteristics of the amine substrate, including its nucleophilicity and steric hindrance. Below, we analyze three principal classes of N-Boc protected reagents, each with distinct advantages.

The Workhorse Reagent: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This stable, crystalline solid is one of the most widely used and reliable reagents for guanidinylating a broad spectrum of primary and secondary amines under mild conditions.[7][11] Its high reactivity stems from the pyrazole leaving group, which is a better leaving group than an amine but does not require harsh activation.

-

Expertise & Causality : This reagent represents an excellent balance of high reactivity and operational simplicity. It does not require a pre-activation step, and reactions often proceed cleanly at room temperature, making it a go-to choice for standard applications.[7][12]

-

Trustworthiness : The reactions are generally high-yielding and produce minimal byproducts, simplifying purification. Its stability allows for long-term storage without significant degradation.[11]

The Powerhouse Reagent: N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

For challenging substrates, such as weakly nucleophilic anilines or sterically hindered amines, a more potent electrophile is required. N,N'-Di-Boc-N''-triflylguanidine, often called Goodman's Reagent, is exceptionally reactive due to the trifluoromethanesulfonyl (triflyl) group, which is a powerful electron-withdrawing group and an excellent leaving group.[6][8]

-

Expertise & Causality : The triflyl group dramatically increases the electrophilicity of the central carbon atom, enabling reactions with amines that are unreactive towards other guanidinylating agents.[13] This makes it the reagent of choice for expanding the scope of guanidinylation to difficult substrates.

-

Trustworthiness : While highly effective, its reactivity demands careful handling. The synthesis of the reagent itself is a well-documented procedure.[14] Reactions are typically fast and efficient.

The Green & Cost-Effective Option: N,N'-Di-Boc-thiourea with TCT Activation

Traditional methods for activating thioureas often relied on toxic heavy-metal salts like HgCl₂.[4] A significant advancement has been the use of cyanuric chloride (TCT) as an inexpensive, mild, and environmentally benign activating agent for N,N'-Di-Boc-thiourea.[3][4]

-

Expertise & Causality : This method proceeds through the formation of a highly reactive bis-Boc-carbodiimide intermediate in situ.[3] TCT acts as a dehydrating and desulfurizing agent. This approach avoids heavy metal waste and provides a cost-effective route for large-scale synthesis without a significant loss in yield or reactivity compared to older methods.[3]

-

Trustworthiness : The protocol is robust and has been demonstrated to be effective for a variety of aliphatic, aromatic, and cyclic secondary amines, with optimized conditions leading to high yields.[3]

Data Presentation: Comparative Overview of Key Reagents

| Reagent | Substrate Scope | Reactivity | Key Advantages | Common Solvents | Typical Yields (%) |

| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Primary & Secondary Amines | High | Stable, crystalline, no pre-activation needed, clean reactions.[7][11] | THF, DCM | 70-95%[12] |

| N,N'-Di-Boc-N''-triflylguanidine | Weakly Nucleophilic & Hindered Amines | Very High | Guanidinylates unreactive substrates.[8][13] | DCM | >90%[1] |

| N,N'-Di-Boc-thiourea / TCT | Primary & Secondary Amines | High (Activated) | Inexpensive, avoids heavy metals, mild conditions.[3][4] | THF | up to 95%[3] |

Pillar 3: Self-Validating Protocols & Mechanistic Insights

A trustworthy protocol is one that is detailed, reproducible, and grounded in a clear understanding of the reaction mechanism.

Experimental Workflow Visualization

The general process for amine guanidinylation followed by deprotection can be visualized as follows:

Caption: General experimental workflow for Boc-guanidinylation.

Mechanism Diagram: TCT Activation of Di-Boc-Thiourea

Understanding the activation mechanism highlights the causality behind this efficient, metal-free protocol.

Caption: Activation of N,N'-Di-Boc-Thiourea for guanidinylation.

Protocol 1: Guanidinylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This protocol is adapted from a standard procedure for this reagent class.[12]

-

Materials :

-

Primary or secondary amine (1.0 mmol)

-

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 mmol, 1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Round-bottomed flask, magnetic stirrer, and inert atmosphere (N₂ or Ar)

-

-

Procedure :

-

In an oven-dried round-bottomed flask under an inert atmosphere, dissolve the amine (1.0 mmol) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 mmol) in anhydrous THF (approx. 0.2-0.5 M concentration).

-

Stir the resulting solution at room temperature.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 5-24 hours.[8][12]

-

-

Purification :

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue directly by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane to elute the product.[12]

-

Protocol 2: Guanidinylation via TCT-Activated N,N'-Di-Boc-thiourea

This protocol is based on the mild, inexpensive method developed by Porcheddu et al.[3][4]

-

Materials :

-

N,N'-Di-Boc-thiourea (1.0 mmol)

-

Cyanuric Chloride (TCT) (0.5 mmol, 0.5 equiv)

-

Primary or secondary amine (1.2 mmol, 1.2 equiv)

-

N-methylmorpholine (NMM) (2.0 mmol, 2.0 equiv)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure :

-

To a stirred solution of N,N'-Di-Boc-thiourea (1.0 mmol) and TCT (0.5 mmol) in anhydrous THF, add NMM (2.0 mmol).

-

Stir the mixture at room temperature for 1 hour to ensure activation.

-

Add the amine (1.2 mmol) and a catalytic amount of DMAP to the mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

-

Purification :

-

Upon completion, filter the reaction mixture to remove any solids.

-

Concentrate the filtrate under reduced pressure.

-

Perform a standard aqueous work-up (e.g., extraction with an organic solvent like ethyl acetate and washing with water and brine).

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

-

Pillar 4: The Critical Deprotection Step & Troubleshooting

The removal of the Boc groups is the final gate to the desired guanidine. While seemingly straightforward, it is a step where side reactions can significantly impact yield and purity.

Standard Deprotection Protocol

The most common method involves acidolysis with Trifluoroacetic Acid (TFA).[15][16]

-

Materials :

-

N,N'-di-Boc-protected guanidine (1.0 mmol)

-

Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA) (e.g., 25-50% v/v in DCM)

-

Scavenger (e.g., triisopropylsilane (TIS), water, or anisole, ~5% v/v)

-

-

Procedure :

-

Dissolve the protected guanidine in DCM in a round-bottomed flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add the scavenger(s) to the solution.

-

Slowly add the TFA solution.

-

Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure. Co-evaporation with toluene or DCM can help remove residual TFA.

-

The final product is typically obtained as a TFA salt, which can be precipitated with cold diethyl ether.[15]

-

The Tert-Butyl Cation Problem: A Self-Validating System with Scavengers

The primary challenge during Boc deprotection is the generation of a highly reactive tert-butyl cation (t-Bu⁺) intermediate.[15][17] This potent electrophile can alkylate nucleophilic sites on the target molecule, leading to unwanted byproducts.[17][18]

Caption: Boc deprotection and the role of scavengers.

Trustworthiness through Proactive Troubleshooting : A robust protocol anticipates and mitigates side reactions. The inclusion of scavengers is non-negotiable when working with sensitive substrates.

-

Causality : Scavengers are nucleophiles added to the reaction mixture that are more reactive towards the t-Bu⁺ cation than the substrate. They effectively "scavenge" the cation, preventing it from alkylating sensitive functional groups.[15]

-

Commonly Affected Groups :

-

Recommended Scavengers : A common and effective cocktail is a mixture of water, triisopropylsilane (TIS), and sometimes anisole or dodecanethiol (DDT), particularly in peptide synthesis.

For extremely acid-sensitive substrates, milder deprotection methods using reagents like TMSOTf and 2,6-lutidine can be employed.[15][19]

Conclusion: Empowering Discovery through Chemical Precision

N-Boc protected guanidinylation reagents are indispensable tools in modern organic synthesis and drug discovery. By providing a reliable means to modulate the reactivity of the essential guanidine functional group, they unlock synthetic pathways to complex and biologically active molecules. An understanding of the distinct reactivity profiles of reagents like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, Goodman's Reagent, and the TCT-activated thiourea system allows the researcher to tailor their synthetic strategy to the specific challenge at hand. Furthermore, a vigilant approach to the deprotection step, particularly through the rational use of scavengers, ensures the integrity of the final product. This guide serves as a foundation for the logical selection and expert application of these powerful reagents, ultimately enabling the precise chemical construction required to advance therapeutic innovation.

References

-

Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368–3372. [Link]

-

De Luca, G., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N¢-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372. [Link]

-

Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2003). Trifluoroacetyl as an orthogonal protecting group for guanidines. The Journal of Organic Chemistry, 68(24), 9416–9422. [Link]

-

Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2003). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry. [Link]

-

Request PDF. (2025). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. ResearchGate. [Link]

-

Request PDF. (2025). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. ResearchGate. [Link]

-

Chamberland, S., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. [Link]

-

Linton, B. R., et al. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. The Journal of Organic Chemistry. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Applications of Guanidine in Pharmaceutical Field. JOCPR. [Link]

-

ResearchGate. (2023). Synthesis of Guanidines and Some of Their Biological Applications. ResearchGate. [Link]

-

FBU. (n.d.). The Chemistry of Guanidinylation: Insights into N,N'-Bis-Boc-1-Guanylpyrazole. FBU. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides. [Link]

- Google Patents. (n.d.). US6525182B1 - Guanidinylation, guanidinoglycosides, uses, and methods of assaying their activity.

-

Kiec-Kononowicz, K., & Pasker, B. (2003). Biological activities of guanidine compounds. Current Medicinal Chemistry. [Link]

-

Reddit. (2025). Best mild Boc-deprotection method for a guanidine compound?. r/Chempros. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Applications of Guanidine in Pharmaceutical Field. JOCPR. [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]

-

ResearchGate. (2025). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. ResearchGate. [Link]

-

ResearchGate. (2025). An Optimised Synthesis of 2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine. ResearchGate. [Link]

-

Drake, B., Patek, M., & Lebl, M. (1994). A Convenient Preparation of Monosubstituted N,N′-di(Boc)-Protected Guanidines. Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Organic Chemistry Portal. [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

-

PubChem. (n.d.). 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine. PubChem. [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester. Organic Syntheses Procedure. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Efficient introduction of protected guanidines in boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?_Chemicalbook [chemicalbook.com]

- 12. N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine | 152120-54-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. US6525182B1 - Guanidinylation, guanidinoglycosides, uses, and methods of assaying their activity - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. jk-sci.com [jk-sci.com]

- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 18. BOC deprotection [ms.bzchemicals.com]

- 19. reddit.com [reddit.com]

An In-depth Technical Guide to the Synthesis of tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride

Introduction

tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride is a key building block in medicinal chemistry and drug development. Its structure combines a mono-Boc-protected ethylenediamine backbone with a guanidinium group. The tert-butoxycarbonyl (Boc) protecting group offers a strategic advantage by masking one of the nucleophilic amino groups, allowing for selective functionalization of the molecule. The guanidinium moiety is a prevalent feature in numerous biologically active compounds, prized for its ability to engage in hydrogen bonding and electrostatic interactions with biological targets.[1] This guide provides a comprehensive, field-proven methodology for the synthesis of this valuable compound, emphasizing not just the procedural steps but the underlying chemical principles that ensure a successful and reproducible outcome.

Strategic Overview of the Synthesis

The synthesis of this compound is approached through a three-stage process. This strategy is designed for efficiency, high yield, and purity of the final product.

-

Synthesis of the Starting Material: The initial step involves the mono-Boc protection of ethylenediamine to produce tert-butyl (2-aminoethyl)carbamate. This ensures that only one of the amino groups is available for the subsequent guanidinylation reaction.

-

Guanidinylation: The free amino group of tert-butyl (2-aminoethyl)carbamate is then converted into a di-Boc-protected guanidine using a mild and efficient guanylating agent, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. This reagent is chosen for its high reactivity and the ease of purification of the resulting protected guanidine.[1]

-